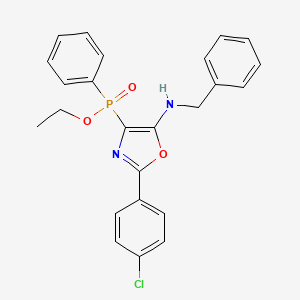
Ethyl (5-(benzylamino)-2-(4-chlorophenyl)oxazol-4-yl)(phenyl)phosphinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl (5-(benzylamino)-2-(4-chlorophenyl)oxazol-4-yl)(phenyl)phosphinate is a complex organic compound that features a unique combination of functional groups, including an oxazole ring, a benzylamino group, and a phosphinate ester
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (5-(benzylamino)-2-(4-chlorophenyl)oxazol-4-yl)(phenyl)phosphinate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 2-amino-4-chlorophenyl ketone, under acidic or basic conditions.
Introduction of the Benzylamino Group: The benzylamino group can be introduced via nucleophilic substitution reactions, where a benzylamine reacts with an appropriate electrophilic intermediate.
Phosphinate Ester Formation: The final step involves the reaction of the oxazole derivative with a phosphinic acid derivative, such as phenylphosphinic acid, under esterification conditions to form the phosphinate ester.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production efficiency.
化学反应分析
Types of Reactions
Ethyl (5-(benzylamino)-2-(4-chlorophenyl)oxazol-4-yl)(phenyl)phosphinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles like amines, thiols, and electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized oxazole derivatives, while reduction may produce reduced phosphinate esters.
科学研究应用
Ethyl (5-(benzylamino)-2-(4-chlorophenyl)oxazol-4-yl)(phenyl)phosphinate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules, facilitating the development of new materials and compounds.
Material Science: The compound’s properties may be exploited in the design of novel materials with specific electronic or optical characteristics.
作用机制
The mechanism of action of Ethyl (5-(benzylamino)-2-(4-chlorophenyl)oxazol-4-yl)(phenyl)phosphinate involves its interaction with molecular targets such as enzymes or receptors. The oxazole ring and phosphinate ester groups may play crucial roles in binding to these targets, modulating their activity and leading to specific biological effects. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
- Ethyl (5-(amino)-2-(4-chlorophenyl)oxazol-4-yl)(phenyl)phosphinate
- Ethyl (5-(methylamino)-2-(4-chlorophenyl)oxazol-4-yl)(phenyl)phosphinate
- Ethyl (5-(dimethylamino)-2-(4-chlorophenyl)oxazol-4-yl)(phenyl)phosphinate
Uniqueness
Ethyl (5-(benzylamino)-2-(4-chlorophenyl)oxazol-4-yl)(phenyl)phosphinate is unique due to the presence of the benzylamino group, which can influence its chemical reactivity and biological activity. This distinguishes it from similar compounds with different substituents, potentially leading to unique applications and effects.
属性
IUPAC Name |
N-benzyl-2-(4-chlorophenyl)-4-[ethoxy(phenyl)phosphoryl]-1,3-oxazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22ClN2O3P/c1-2-29-31(28,21-11-7-4-8-12-21)24-23(26-17-18-9-5-3-6-10-18)30-22(27-24)19-13-15-20(25)16-14-19/h3-16,26H,2,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAXVGIGJAZXXLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C1=CC=CC=C1)C2=C(OC(=N2)C3=CC=C(C=C3)Cl)NCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22ClN2O3P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














